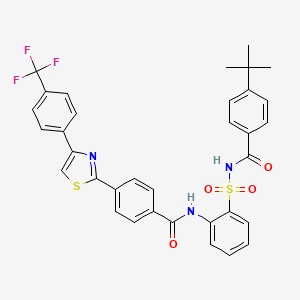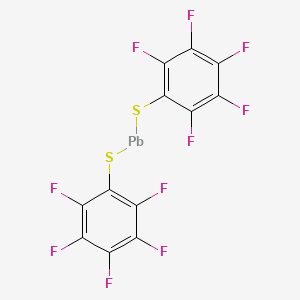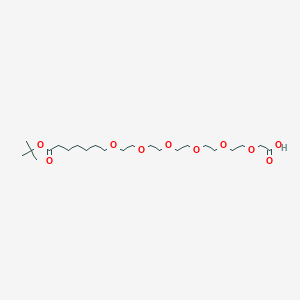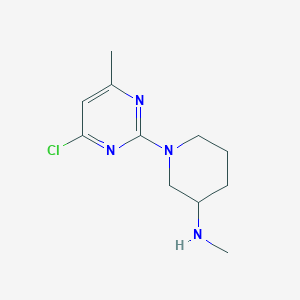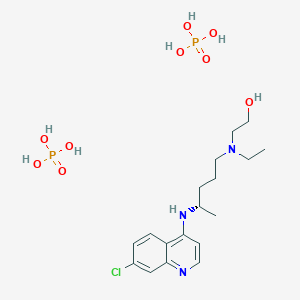
(S)-(+)-Hydroxy Chloroquine Diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-Hydroxy Chloroquine Diphosphate is a chiral derivative of chloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and viral infections. The presence of the hydroxyl group in its structure enhances its pharmacological properties, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Hydroxy Chloroquine Diphosphate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-(+)-Hydroxy Chloroquine.
Phosphorylation: The hydroxyl group of (S)-(+)-Hydroxy Chloroquine is phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the phosphorylation reaction.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-(+)-Hydroxy Chloroquine Diphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: The chloroquine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted chloroquine analogs.
Applications De Recherche Scientifique
(S)-(+)-Hydroxy Chloroquine Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (S)-(+)-Hydroxy Chloroquine Diphosphate involves several molecular targets and pathways:
Inhibition of Autophagy: The compound inhibits the autophagy process by interfering with lysosomal function.
Immunomodulation: It modulates the immune response by affecting the production of cytokines and other inflammatory mediators.
Antiviral Activity: The compound inhibits viral replication by interfering with the viral entry and replication processes.
Comparaison Avec Des Composés Similaires
Chloroquine: A widely used antimalarial drug with similar structure but lacks the hydroxyl group.
Hydroxychloroquine: A derivative of chloroquine with a hydroxyl group, used in the treatment of autoimmune diseases.
Primaquine: Another antimalarial drug with a different mechanism of action.
Uniqueness: (S)-(+)-Hydroxy Chloroquine Diphosphate is unique due to its chiral nature and the presence of the hydroxyl group, which enhances its pharmacological properties and reduces toxicity compared to its analogs.
Propriétés
Formule moléculaire |
C18H32ClN3O9P2 |
|---|---|
Poids moléculaire |
531.9 g/mol |
Nom IUPAC |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m0../s1 |
Clé InChI |
CRCWPKGKPRVXAP-UTLKBRERSA-N |
SMILES isomérique |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)
![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)



![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
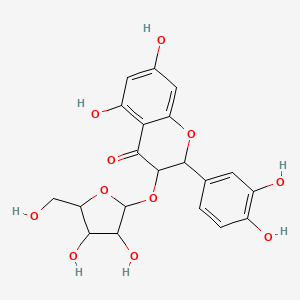
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
